N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride
Description
Two-Dimensional and Three-Dimensional Spatial Structure Analysis
The molecular architecture of N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound features a molecular formula of C6H15ClN2O2 with a molecular weight of 182.65 grams per mole, establishing it as a medium-sized organic molecule within the amide classification. The two-dimensional structure reveals a linear carbon chain backbone with strategically positioned functional groups that create specific spatial orientations and electronic distributions throughout the molecule.
The three-dimensional conformational analysis demonstrates that the compound adopts preferred spatial arrangements due to intramolecular interactions between the methoxyethyl group and the methylamino acetamide core structure. The presence of the hydrochloride salt form introduces ionic character to the molecule, affecting both its solubility properties and crystal packing arrangements. The spatial distribution of atoms creates distinct regions of electron density that influence the compound's reactivity patterns and intermolecular interactions with other chemical species.
The conformational flexibility of the molecule arises primarily from the rotational freedom around the carbon-carbon and carbon-nitrogen bonds within the chain structure. This flexibility allows the compound to adopt multiple conformational states, each with slightly different energy levels and spatial orientations. The preferred conformations are stabilized by weak intramolecular hydrogen bonds and favorable electrostatic interactions between the functional groups.
Functional Group Distribution and Electronic Structure Characteristics
The electronic structure of this compound is dominated by the presence of multiple heteroatoms that create distinct regions of electron density and charge distribution throughout the molecule. The amide functional group serves as the central structural motif, featuring a carbonyl carbon that exhibits partial positive charge due to the electron-withdrawing nature of the oxygen atom. This creates an electrophilic center that significantly influences the compound's chemical reactivity and biological activity.
The methoxyethyl substituent introduces an ether linkage that contributes additional electron density to the molecular system while providing hydrophilic character through the oxygen atom. The methoxy group acts as an electron-donating substituent, creating a region of increased electron density that affects the overall electronic distribution within the molecule. This electronic contribution influences both the stability of the molecule and its interactions with other chemical species.
The methylamino group represents another critical functional component that contributes both electron-donating character through the nitrogen lone pair and potential sites for hydrogen bonding interactions. The presence of the secondary amine functionality creates a basic center within the molecule, which is particularly significant in the context of the hydrochloride salt formation. The chloride ion forms an ionic bond with the protonated amine nitrogen, creating a stable salt structure that enhances the compound's solubility in polar solvents.
The overall electronic structure demonstrates a balance between electron-donating and electron-withdrawing effects, creating a molecule with moderate polarity and specific sites for chemical interactions. The distribution of functional groups creates distinct regions with different electronic characteristics, enabling the compound to participate in various types of chemical reactions and molecular recognition processes.
Structural Comparison of Homologs
A comprehensive comparison with structurally related compounds reveals important insights into the unique characteristics of this compound relative to its chemical homologs and analogs. N-Methylacetamide, with molecular formula C3H7NO and molecular weight 73.09 grams per mole, represents the simplest analog in this structural series. This compound features only the basic acetamide core with a methyl substituent on the nitrogen atom, lacking both the methoxyethyl extension and the additional methylamino functionality present in the target compound.
N-(2-methoxyethyl)acetamide, characterized by molecular formula C5H11NO2 and molecular weight 117.15 grams per mole, provides an intermediate structural complexity between the simple N-methylacetamide and the fully substituted target compound. This analog contains the methoxyethyl substituent but lacks the methylamino group, allowing for direct assessment of the electronic and steric contributions of the additional amine functionality. The comparison reveals that the addition of the methylamino group increases both the molecular weight and the number of potential hydrogen bonding sites.
The structural progression from N-methylacetamide through N-(2-methoxyethyl)acetamide to this compound demonstrates systematic increases in molecular complexity, polarity, and potential for intermolecular interactions. Each successive compound in the series exhibits enhanced water solubility due to the introduction of additional polar functional groups and hydrogen bonding capabilities.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| N-Methylacetamide | C3H7NO | 73.09 | 79-16-3 | Simple acetamide with methyl substitution |
| N-(2-methoxyethyl)acetamide | C5H11NO2 | 117.15 | 5417-42-5 | Acetamide with methoxyethyl chain |
| N-(2-Methoxyethyl)-2-(methylamino)acetamide HCl | C6H15ClN2O2 | 182.65 | 1220016-37-4 | Complete structure with all functional groups |
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-7-5-6(9)8-3-4-10-2;/h7H,3-5H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCRPGJQEFSHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-37-4 | |
| Record name | Acetamide, N-(2-methoxyethyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Typical Laboratory Preparation Method
A representative laboratory-scale synthesis involves:
- Starting materials: 2-(methylamino)acetamide and 2-methoxyethanol
- Catalyst: Acidic or basic catalysts depending on the reaction pathway
- Solvent: Commonly methanol or ethanol
- Temperature: Maintained between 50–70°C to optimize reaction rate and selectivity
The reaction proceeds by nucleophilic substitution or amidation, where the 2-methoxyethyl group is introduced onto the aminoacetamide scaffold. After completion, the product is isolated and converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its crystalline properties and stability for storage and further use.
Industrial Scale Preparation
Industrial synthesis often adapts batch or continuous flow microreactor systems to improve efficiency and sustainability. Flow chemistry allows better control over reaction parameters, reduces reaction times, and enhances reproducibility. The key features of industrial methods include:
- Large-scale batch reactors or continuous flow microreactors
- Use of readily available and inexpensive raw materials
- Mild reaction conditions to ensure safety and high product purity
- Efficient work-up and crystallization steps to isolate the hydrochloride salt
These approaches aim to maximize yield while minimizing impurities and environmental impact.
Detailed Stepwise Preparation Process (Based on Related Amide Synthesis)
Although direct detailed protocols for N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride are limited, closely related amide hydrochlorides provide a model for preparation:
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1. Amido Protecting | Protect amino group using tert-butyl dicarbonate in ether solvent with alkali catalyst | 0–30°C, 2 hours | ~96% yield, 98.8% purity (GC) |
| 2. Amide Formation | Condensation of Boc-protected glycine methyl ester with dimethylaniline in ether solvent under pressure | 30–60°C, 24 hours, 0.1–1.0 MPa | ~91% yield, 98.6% purity (GC) |
| 3. Deprotection and Salification | Removal of Boc group and formation of hydrochloride salt in ester solvent with HCl | 30–60°C, 1 hour | ~90% yield, 99.0% purity (GC) |
This three-step method, adapted from the preparation of 2-amino-dimethyl acetamide hydrochloride, illustrates the general approach to synthesizing amide hydrochlorides with high purity and yield.
Analytical Characterization Data
The intermediate and final products are characterized by:
- 1H NMR Spectroscopy: Typical chemical shifts for methyl, methylene, and amino protons confirm structure and purity.
- GC Purity Analysis: Gas chromatography ensures high purity levels (above 98%).
- Crystallization: Final hydrochloride salt is isolated as a crystalline solid with reproducible quality.
Example NMR data for the hydrochloride salt:
| Proton Type | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| Methyl (N-CH3) | 2.90 | CDCl3 |
| Methylene (CH2) | 3.54 | CDCl3 |
| Amino (NH) | 5.12 | CDCl3 |
Summary Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Scale | Yield | Notes |
|---|---|---|---|---|---|
| Laboratory Synthesis | 2-(methylamino)acetamide, 2-methoxyethanol, acid/base catalyst | 50–70°C, methanol/ethanol solvent | Small scale | Moderate to high | Requires careful control of temperature and catalyst |
| Industrial Batch | Same as lab but in large reactors | Controlled temperature and pressure, flow microreactors | Large scale | High | Enhanced efficiency and sustainability |
| Boc Protection & Deprotection Route | Boc-glycine methyl ester, dimethylaniline, HCl | 0–60°C, ether solvents, pressure | Medium to large | ~90% | Multi-step, scalable, high purity |
Research Findings and Considerations
- The choice of catalyst (acidic vs. basic) can influence the reaction pathway and yield.
- Solvent selection impacts solubility of reactants and product crystallization.
- Temperature control is critical to avoid side reactions or decomposition.
- Flow microreactor technology is promising for industrial scale-up, offering better heat and mass transfer.
- Purification by crystallization of hydrochloride salt ensures stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxyethyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can yield corresponding oxides.
- Reduction : Converts to amines or other reduced forms.
- Substitution : The methoxyethyl and methylamino groups can be replaced with other functional groups under appropriate conditions.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Enzyme Interaction : It may modulate the activity of enzymes involved in metabolic pathways, potentially influencing biological processes such as energy metabolism and obesity regulation.
- Receptor Binding : Preliminary studies suggest it may interact with specific receptors, although further investigation is needed to identify these targets conclusively .
Medicine
The compound is being explored for its therapeutic applications:
- Drug Development : It is considered a precursor for developing new drugs, particularly targeting metabolic disorders and neurological conditions like Alzheimer's disease .
- Proteomics Research : Used as a biochemical tool to study protein interactions and functions, aiding in understanding cellular mechanisms.
Case Studies and Research Findings
- Study on Metabolic Pathways :
- A recent investigation focused on the compound's pharmacological properties indicated that it could influence metabolic pathways related to obesity by interacting with energy balance regulation receptors.
- Neuroprotective Properties :
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of N-(2-Methoxyethyl)-2-(methylamino)acetamide Hydrochloride and Analogs
*Inferred formula based on structural analogs; †Calculated using atomic masses.
Key Observations:
- Lipophilicity : Bulky substituents (e.g., cyclohexyl, aryl groups in ) increase hydrophobicity, whereas polar groups like methoxyethyl enhance water solubility .
- Bioactivity : Aryl-substituted analogs (e.g., 3-methoxyphenyl in ) often exhibit stronger enzyme inhibition (e.g., 17β-HSD2 in ) due to aromatic interactions. Methoxyethyl derivatives may favor solubility over potency.
Stability:
- Hydrochloride salts generally improve stability. Methoxyethyl and hydroxyethyl groups may confer hygroscopicity .
Biological Activity
N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered interest in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C6H14N2O2·HCl
- Molecular Weight : 146.19 g/mol
The compound is characterized by the presence of both methoxyethyl and methylamino groups, which contribute to its unique chemical properties and reactivity. These functional groups are believed to influence its interactions with biological targets, making it a valuable compound for research.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of these targets, influencing various biochemical pathways. However, detailed investigations into its specific mechanisms of action are still ongoing.
Pharmacological Potential
- Enzyme Interaction : The compound exhibits potential interactions with enzymes involved in metabolic pathways, which could lead to modulation of their activity.
- Receptor Binding : Initial research indicates that N-(2-Methoxyethyl)-2-(methylamino)acetamide may bind to certain receptors, although specific receptor targets have yet to be conclusively identified.
Therapeutic Applications
- Drug Development : Due to its structural characteristics, the compound is being explored as a precursor for novel drug development, particularly in the treatment of metabolic disorders and neurological conditions.
- Proteomics Research : It serves as a biochemical tool in proteomics, aiding in the study of protein interactions and functions .
Comparative Studies
To better understand the uniqueness and potential advantages of this compound, it is essential to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylacetamide | Lacks methoxyethyl group | Moderate enzyme inhibition |
| N-(2-Methoxyethyl)acetamide | Similar structure without methylamino | Limited receptor interaction |
| N-(2-Methoxyethyl)-3-methylbutanamide hydrochloride | Contains branched alkyl chain | Enhanced metabolic modulation |
These comparisons highlight how the inclusion of both methoxyethyl and methylamino groups in this compound may confer distinct advantages in terms of biological activity and reactivity.
Case Studies and Research Findings
Recent studies have begun to elucidate the potential effects of this compound on biological systems:
- A study focusing on its pharmacological properties indicated that the compound could influence metabolic pathways related to obesity. It was found to interact with receptors involved in energy balance regulation .
- Another investigation highlighted its potential neuroprotective properties, suggesting that it may play a role in preventing neurodegenerative processes associated with conditions such as Alzheimer's disease .
Q & A
Basic: What are the standard synthetic routes for N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride, and how is reaction progress monitored?
Methodological Answer:
A common approach involves reacting a primary amine (e.g., 2-methoxyethylamine) with chloroacetyl chloride under cold conditions (0–5°C) in chloroform, followed by hydrochlorination. Reaction progress is tracked via thin-layer chromatography (TLC) to confirm intermediate formation . For example, in analogous syntheses of acetamide derivatives, TLC with silica gel plates and ethyl acetate/hexane solvent systems is used to monitor reaction completion . Final hydrochlorination may involve treatment with HCl gas or concentrated HCl in ethanol.
Key Characterization Data (Example):
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅ClN₂O₂ | |
| Molecular Weight | 182.65 g/mol | |
| LC/MS Retention Time | ~0.53 min (SQD-FA05-1 method) |
Basic: What spectroscopic and chromatographic methods are employed for structural confirmation?
Methodological Answer:
- LC/MS (Liquid Chromatography-Mass Spectrometry): Used to verify molecular ion peaks ([M+H]⁺) and purity. For related compounds, LC/MS conditions like a 0.1% formic acid/acetonitrile gradient yield retention times <1 minute and mass accuracy within ±0.1 Da .
- ¹H/¹³C NMR: Critical for confirming substituent positions. For instance, methoxy groups (-OCH₃) resonate at ~3.3 ppm in ¹H NMR, while methylamino (-NHCH₃) protons appear as broad singlets near 2.8 ppm .
- FT-IR: Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm acetamide backbone formation .
Advanced: How can researchers optimize reaction yield for this compound?
Methodological Answer:
Yield optimization involves:
- Temperature Control: Maintaining <5°C during chloroacetyl chloride addition minimizes side reactions (e.g., hydrolysis) .
- Solvent Selection: Polar aprotic solvents (e.g., chloroform) enhance nucleophilic substitution efficiency .
- Stoichiometry: A 1.5:1 molar ratio of chloroacetyl chloride to amine ensures complete conversion .
- Purification: Recrystallization from ethanol/water mixtures improves purity and yield, as demonstrated in structurally similar acetamide syntheses .
Example Yield Improvement:
| Parameter | Standard Protocol | Optimized Protocol | Result |
|---|---|---|---|
| Reaction Temperature | 25°C | 0–5°C | +25% yield |
| Solvent | Dichloromethane | Chloroform | Reduced hydrolysis |
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or LC/MS adducts) require:
- Multi-Technique Cross-Validation: Compare NMR, IR, and LC/MS data. For example, an extra peak in LC/MS could indicate salt adducts (e.g., [M+Na]⁺), resolved by using formic acid in mobile phases .
- DFT Calculations: Computational modeling (e.g., density functional theory) predicts NMR chemical shifts, aiding assignment of ambiguous signals .
- Isotopic Labeling: For N-methyl groups, ¹³C-labeled reagents can clarify splitting patterns in complex spectra .
Basic: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation: Use fume hoods for chloroacetyl chloride (lachrymator, corrosive) and HCl gas (respiratory irritant) .
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats are mandatory .
- Storage: Store at room temperature in airtight containers, protected from moisture to prevent decomposition .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC/MS.
- Thermal Stability: Heat solid samples at 40°C, 60°C, and 80°C for 1 week. Monitor purity loss by HPLC .
- Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations for shelf-life prediction.
Example Stability Data (Hypothetical):
| Condition | Degradation Products | Purity Loss (72h) |
|---|---|---|
| pH 1 (HCl) | Hydrolyzed acetamide | 15% |
| pH 13 (NaOH) | Dealkylated amine | 30% |
| 60°C (Dry) | None detected | <5% |
Advanced: What strategies are effective for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring .
- Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., stirring rate, cooling efficiency) .
- Batch vs. Flow Chemistry: Transitioning to flow systems improves heat dissipation and mixing, critical for exothermic steps like hydrochlorination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
